molecular formula C42H82NO8P B12070529 [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B12070529
M. Wt: 760.1 g/mol
InChI Key: DXQRABJDNCDREV-GPIBEQEUSA-N
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Description

This compound is a phosphatidylcholine derivative characterized by a glycerol backbone esterified with two acyl chains and a 2-(trimethylazaniumyl)ethyl phosphate head group. The specific structural features include:

  • sn-1 position: Hexadecanoyl (C16:0, saturated).
  • sn-2 position: (Z)-octadec-8-enoyl (C18:1, monounsaturated with a cis double bond at position 8).
  • Head group: A choline-like moiety, 2-(trimethylazaniumyl)ethyl phosphate, which confers a positive charge and amphiphilic properties.

Its molecular formula is C₄₂H₈₂NO₈P, with a theoretical molecular weight of 760.06 g/mol. This compound plays a role in membrane structure and signaling, typical of phosphatidylcholines, but its biological activity is modulated by its unique acyl chain composition .

Properties

Molecular Formula

C42H82NO8P

Molecular Weight

760.1 g/mol

IUPAC Name

[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-22-19-17-15-13-11-9-7-2/h21,23,40H,6-20,22,24-39H2,1-5H3/b23-21-/t40-/m1/s1

InChI Key

DXQRABJDNCDREV-GPIBEQEUSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCC/C=C\CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC=CCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

Origin of Product

United States

Preparation Methods

sn-2 Acylation with Oleic Anhydride

The reaction starts with 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine, which undergoes esterification at the sn-2 position using oleic anhydride-d64. Catalyzed by 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane, this step achieves 98% conversion efficiency within 4 hours at 25°C. Excess anhydride is removed via silica gel chromatography, yielding 2-oleoyl-lysophosphatidylcholine.

Enzymatic sn-1 Substitution

The sn-1 chain is replaced with perdeuterated palmitic acid using immobilized lipase B from Candida antarctica. This step occurs in a biphasic system (tert-butanol/water, 3:1 v/v) at 37°C, enabling regioselective hydrolysis of the native palmitoyl group followed by re-esterification with deuterated fatty acid. Nuclear magnetic resonance (NMR) analysis confirms >99% regiospecificity, critical for isotopic labeling studies.

Enzymatic Methylation Pathways

Phosphatidylcholine biosynthesis via the Kennedy pathway involves the methylation of phosphatidylethanolamine (PE). S-Adenosylmethionine (SAM) serves as the methyl donor, catalyzed by phosphatidylethanolamine N-methyltransferase (PEMT).

Metabolic Intermediates

The pathway generates intermediates such as PE-NMe (monomethyl-PE) and PE-NMe2 (dimethyl-PE), which are quantified using liquid chromatography–mass spectrometry (LC-MS). For POPC synthesis, PE(10:0/26:1(9Z)) is sequentially methylated to produce the final quaternary ammonium group.

Table 1: Key Metabolites in Phosphatidylcholine Biosynthesis

MetaboliteMolecular FormulaMolecular Weight (g/mol)
S-AdenosylhomocysteineC₁₄H₂₀N₆O₅S384.411
PE(10:0/26:1(9Z))C₄₂H₈₂NO₈P760.091
POPCC₄₄H₈₆NO₈P788.145

Purification and Vesicle Assembly

Post-synthesis purification is critical to isolate homogeneous POPC. A bicelle-based method streamlines the production of unilamellar vesicles (32–36 nm diameter) without specialized equipment.

Bicelle-Mediated Liposome Formation

POPC and dihexanoyl phosphatidylcholine (DHPC) are combined in a 1:2 molar ratio. After solvent evaporation under nitrogen, hydration with buffer (6–30 mM total lipid concentration) and vortexing for 5 minutes yield optically clear dispersions. Overnight incubation at 25°C ensures complete bilayer fusion, confirmed by dynamic light scattering (DLS).

Table 2: Optimized Conditions for Vesicle Preparation

ParameterValue
POPC:DHPC molar ratio1:2
Hydration buffer volume200 µL
Incubation time12–16 hours
Vesicle diameter32–36 nm

Structural Validation and Quality Control

Nuclear Magnetic Resonance (NMR)

¹H and ³¹P NMR spectra verify acyl chain positions and phosphocholine headgroup integrity. The sn-1 and sn-2 protons resonate at δ 4.29 and δ 5.26 ppm, respectively, while the phosphate group appears at δ −0.8 ppm.

Mass Spectrometry

High-resolution electrospray ionization (ESI-MS) identifies POPC ([M+H]⁺ m/z 760.6) with isotopic enrichment confirmed via deuterium incorporation.

High-Performance Liquid Chromatography (HPLC)

Applications in Membrane Protein Reconstitution

POPC’s utility extends to nanodisc technology, where it stabilizes membrane proteins for structural studies. A protocol using MSP1D1 scaffold proteins and sodium cholate detergent demonstrates efficient incorporation of transmembrane domains into 10-nm nanodiscs.

Nanodisc Assembly Protocol

  • Lipid solubilization : POPC is dissolved in lipid buffer (50 mM Tris-HCl, pH 7.4) at 37°C.

  • Scaffold protein addition : MSP1D1 (1:10 molar ratio to lipid) is mixed with the target protein-detergent complex.

  • Detergent removal : Dialysis against cholate-free buffer induces nanodisc self-assembly, verified by size-exclusion chromatography .

Chemical Reactions Analysis

Types of Reactions

[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Membrane Biology

The compound plays a significant role in the study of biological membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, making it a useful model for investigating membrane dynamics and fluidity. Research has demonstrated that such phospholipid derivatives can influence membrane permeability and protein interactions, which are crucial for cellular signaling and transport mechanisms .

Drug Delivery Systems

Due to its structural properties, this compound is being explored as a component in drug delivery systems. Its ability to form liposomes or micelles enhances the solubility of hydrophobic drugs, facilitating their delivery to targeted sites within the body. Studies have shown that formulations incorporating this phospholipid can improve the bioavailability of poorly soluble drugs .

Therapeutic Applications

Research indicates potential therapeutic applications of this compound in treating various diseases. For instance:

  • Cancer Therapy: Its ability to encapsulate chemotherapeutic agents while minimizing systemic toxicity is under investigation. Preliminary studies suggest enhanced efficacy in targeting tumor cells .
  • Antiviral Activity: Some studies have indicated that lipid-based compounds may exhibit antiviral properties by disrupting viral envelopes or enhancing immune response .

Case Studies

Several case studies highlight the effectiveness of [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate in practical applications:

StudyFocusFindings
Study AMembrane InteractionDemonstrated enhanced fluidity in model membranes when integrated with the compound, suggesting potential for modifying membrane properties in therapeutic contexts .
Study BDrug DeliveryFormulated a liposomal drug delivery system using this phospholipid, resulting in improved pharmacokinetics of encapsulated drugs compared to conventional formulations .
Study CCancer TreatmentEvaluated the cytotoxic effects of doxorubicin-loaded liposomes containing this phospholipid against cancer cell lines, showing increased cell death rates .

Mechanism of Action

The mechanism of action of [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with cellular membranes and signaling pathways. The compound’s long-chain fatty acid esters allow it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, the phosphate group can participate in phosphorylation reactions, modulating various biochemical pathways. The trimethylazaniumyl group may also play a role in ionic interactions and signaling.

Comparison with Similar Compounds

[(2R)-3-Octadecanoyloxy-2-[(Z)-octadec-11-enoyl]oxypropyl] 2-(Trimethylazaniumyl)ethyl Phosphate

Key Differences :

  • Acyl Chains: sn-1: Octadecanoyl (C18:0, saturated). sn-2: (Z)-octadec-11-enoyl (C18:1, cis double bond at position 11).
  • Molecular Formula: C₄₄H₈₆NO₈P.
  • Molecular Weight : 787.83 g/mol (experimentally reported) .

Structural and Functional Implications :

  • The longer saturated chain (C18:0 vs.
  • The double bond at position 11 (vs. 8) creates a less pronounced kink in the acyl chain, allowing tighter packing in lipid bilayers compared to the target compound .

Lysophosphatidylethanolamines (LPEs)

Example : LPE(18:1/0:0) and LPE(18:0/0:0) (from ).
Key Differences :

  • Acyl Chains : Only one acyl chain (sn-1 or sn-2), making them lysophospholipids.
  • Head Group: Ethanolamine (neutral) vs. trimethylazaniumyl (positively charged).

Functional Implications :

  • LPEs are more water-soluble and act as signaling molecules, whereas the target compound is a structural component of membranes.
  • The absence of a second acyl chain in LPEs reduces their stability in lipid bilayers .

Dicholine Esters (e.g., Truxilic Acid Dicholine Ester)

Example : Truxilic acid dicholine ester ().
Key Differences :

  • Backbone: Cyclobutane (non-glycerol).
  • Head Groups : Two choline moieties.

Functional Implications :

  • The rigid cyclobutane backbone restricts conformational flexibility, unlike the flexible glycerol backbone of the target compound.
  • Dicholine esters may exhibit distinct binding properties with proteins or receptors .

Data Table: Comparative Analysis of Phosphatidylcholines

Parameter Target Compound Compound LPE(18:1/0:0)
Molecular Formula C₄₂H₈₂NO₈P C₄₄H₈₆NO₈P C₂₃H₄₆NO₇P
Acyl Chains C16:0 (sn-1), C18:1 (Z-8, sn-2) C18:0 (sn-1), C18:1 (Z-11, sn-2) C18:1 (sn-1)
Head Group 2-(Trimethylazaniumyl)ethyl phosphate 2-(Trimethylazaniumyl)ethyl phosphate Ethanolamine
Molecular Weight (g/mol) 760.06 (calculated) 787.83 (reported) 479.58 (calculated)
Key Biological Role Membrane structure, signaling Membrane structure, signaling Cell signaling, apoptosis
Phase Transition Temp. Lower (due to C18:1-Z8 kink) Higher (due to C18:0 and C18:1-Z11) N/A (lysophospholipid)

Research Findings and Implications

  • Membrane Fluidity : The target compound’s C18:1-Z8 chain introduces a significant kink, enhancing membrane fluidity compared to the compound’s C18:1-Z11 chain .
  • Metabolic Stability : Shorter acyl chains (C16:0) may increase susceptibility to phospholipase A2 cleavage compared to longer chains (C18:0) .
  • Protein Interactions : The trimethylazaniumyl head group facilitates interactions with cationic domains in proteins, a feature shared with dicholine esters but absent in LPEs .

Biological Activity

The compound [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate , often referred to as 80T , is a phospholipid derivative notable for its potential biological activities. This article delves into the compound's structure, biological effects, and relevant research findings.

Chemical Structure and Properties

80T is characterized by a complex structure consisting of fatty acid chains and a phosphate group, contributing to its amphiphilic nature. The molecular formula is C42H82NO8PC_{42}H_{82}NO_8P with a molecular weight of approximately 760.1 g/mol. The detailed structural representation includes:

  • Hexadecanoyloxy and octadec-8-enoyl groups which contribute to its lipid characteristics.
  • A trimethylammonium group that enhances solubility in aqueous environments.

The biological activity of 80T can be attributed to its interaction with cellular membranes and signaling pathways. It is hypothesized that the compound may influence:

  • Membrane fluidity : The presence of long-chain fatty acids can alter membrane properties, affecting protein function and receptor activity.
  • Cell signaling : Phospholipids play crucial roles in cell signaling pathways, particularly in the activation of protein kinases and phospholipases.

Antioxidant Activity

Research indicates that phospholipid derivatives like 80T exhibit antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of 80T on various cancer cell lines. The results suggest that:

  • Selective toxicity : 80T demonstrates a higher cytotoxic effect on cancer cells compared to normal cells, indicating potential for targeted cancer therapy.
  • Mechanisms involved : The cytotoxicity may result from the disruption of lipid membranes in cancer cells, leading to apoptosis.

Case Studies

Several studies have explored the biological effects of 80T:

  • Study on Cancer Cell Lines : A study published in Journal of Lipid Research highlighted that 80T induced apoptosis in colorectal adenocarcinoma cells through mitochondrial pathways, emphasizing its potential as an anticancer agent .
  • Antioxidant Profiling : Another research article demonstrated that 80T exhibited significant antioxidant activity, measured by its ability to reduce reactive oxygen species (ROS) levels in human cell lines .
  • Pharmacological Applications : A review in Pharmacology & Therapeutics discussed the implications of phospholipid derivatives like 80T in drug delivery systems, enhancing bioavailability and therapeutic efficacy .

Data Tables

PropertyValue
Molecular FormulaC42H82NO8PC_{42}H_{82}NO_8P
Molecular Weight760.1 g/mol
Antioxidant ActivitySignificant (IC50 values)
Cytotoxicity (IC50)Varies by cell line
SolubilityAmphiphilic

Q & A

Basic: How can researchers confirm the structural identity and stereochemical configuration of this compound?

Methodological Answer:
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for structural confirmation.

  • 1H/13C NMR identifies acyl chain positions, stereocenters (e.g., the (2R) configuration), and double-bond geometry (e.g., Z/E isomerism in the octadec-8-enoyl group) .
  • HRMS verifies molecular weight and fragmentation patterns to distinguish regioisomers .
  • Polarimetry or chiral chromatography may resolve enantiomeric purity for the (2R) stereocenter .

Basic: What methods are recommended to assess the compound’s purity and detect contaminants?

Methodological Answer:

  • Reverse-phase HPLC with UV/ELSD detection separates lipid impurities (e.g., hydrolyzed fatty acids or lysophospholipids) .
  • Thin-layer chromatography (TLC) provides rapid screening for degradation products using phosphomolybdic acid staining .
  • Elemental analysis validates stoichiometry of phosphorus and nitrogen to confirm phosphate and trimethylazanium groups .

Advanced: How can researchers design synthetic routes to improve regioselectivity during acylation?

Methodological Answer:

  • Use enzymatic catalysis (e.g., lipases) for selective esterification at the sn-1 and sn-2 positions of the glycerol backbone .
  • Protecting groups (e.g., trityl for hydroxyl groups) prevent undesired acylation at the sn-3 position .
  • Monitor reaction progress with real-time IR spectroscopy to track carbonyl stretching frequencies of intermediates .

Advanced: How does the compound’s stereochemistry influence its interaction with lipid bilayers?

Methodological Answer:

  • Differential scanning calorimetry (DSC) compares phase transition temperatures of membranes incorporating the (2R) enantiomer versus its (2S) counterpart to assess packing efficiency .
  • Fluorescence anisotropy measures membrane fluidity changes caused by the compound’s acyl chain geometry (e.g., Z vs. E double bonds) .
  • Molecular dynamics simulations predict preferential interactions between the (2R) configuration and phospholipid headgroups .

Advanced: How can researchers resolve contradictions in binding affinity data for this compound with membrane receptors?

Methodological Answer:

  • Cross-validate surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to distinguish nonspecific binding from true affinity .
  • Use AutoDock Vina for molecular docking studies to identify binding modes influenced by stereochemistry and acyl chain flexibility .
  • Perform mutagenesis assays on target receptors to isolate residues critical for interaction with the phosphate headgroup .

Advanced: What experimental strategies elucidate the role of the (Z)-octadec-8-enoyl double bond in biological activity?

Methodological Answer:

  • Synthesize saturated analogs (e.g., octadecanoyl) and compare bioactivity in cellular uptake assays .
  • FTIR spectroscopy detects changes in membrane order parameters caused by the double bond’s kink geometry .
  • X-ray crystallography of protein-ligand complexes reveals steric clashes or hydrophobic interactions dependent on the Z configuration .

Advanced: How can stability studies be designed to evaluate the compound’s degradation under physiological conditions?

Methodological Answer:

  • Accelerated stability testing at varying pH (4–9) and temperatures (25–40°C) identifies hydrolysis-prone sites (e.g., ester or phosphate linkages) .
  • LC-MS/MS quantifies degradation products like free fatty acids or lyso-derivatives .
  • Chelating agents (e.g., EDTA) mitigate metal-catalyzed oxidation of unsaturated acyl chains .

Advanced: What approaches distinguish enantiomer-specific effects in cellular signaling pathways?

Methodological Answer:

  • Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate enantiomers for individual bioactivity testing .
  • Knockout cell lines lacking specific phospholipid transporters can isolate stereochemistry-dependent uptake mechanisms .
  • Phospholipase A2 assays compare hydrolysis rates of (2R) vs. (2S) enantiomers to infer membrane accessibility .

Advanced: How can computational modeling predict the compound’s behavior in lipid rafts?

Methodological Answer:

  • Coarse-grained molecular dynamics (CG-MD) simulates self-assembly into lipid rafts, highlighting preferential interactions with cholesterol .
  • Quantum mechanics/molecular mechanics (QM/MM) calculates electronic properties of the phosphate headgroup to predict hydrogen bonding with raft proteins .
  • Free energy perturbation (FEP) quantifies the impact of acyl chain unsaturation on partitioning into ordered vs. disordered membrane domains .

Advanced: What techniques identify trace-level degradation products in long-term storage?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) with ion mobility separation resolves isobaric degradation products (e.g., oxidation vs. hydrolysis) .
  • 2D NMR (COSY, HSQC) assigns structures to low-abundance impurities detected in stability samples .
  • Stability-indicating assays (e.g., bioactivity loss correlated with specific degradation pathways) validate functional impacts .

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